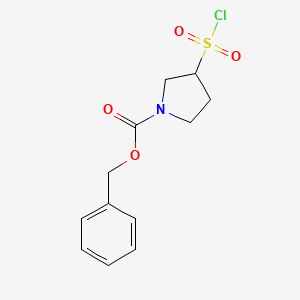

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Description

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS: 1035173-74-0) is a pyrrolidine-derived compound featuring a chlorosulfonyl (-SO₂Cl) substituent at the 3-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its molecular formula is C₁₂H₁₄ClNO₄S, with a molecular weight of 303.76 g/mol. Key structural identifiers include:

The chlorosulfonyl group confers high reactivity, making it valuable in nucleophilic substitution reactions, particularly in synthesizing sulfonamides or sulfonic acid derivatives. Its stereochemistry (S-configuration at the 3-position) further influences its utility in asymmetric synthesis .

Properties

IUPAC Name |

benzyl 3-chlorosulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKAEIBOSEJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692821 | |

| Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035173-74-0 | |

| Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically proceeds through the following key steps:

- Protection of the pyrrolidine nitrogen with a benzyl carbamate group (benzyloxycarbonyl, Cbz).

- Introduction of the chlorosulfonyl group at the 3-position of the pyrrolidine ring.

- Purification and characterization to confirm product integrity.

This compound is often prepared as a synthetic intermediate for pharmaceutical and chemical applications due to the high reactivity of the chlorosulfonyl group.

Stepwise Preparation Details

Protection of Pyrrolidine Nitrogen (Formation of Benzyl Pyrrolidine-1-carboxylate)

- Starting Material: Pyrrolidine or substituted pyrrolidine.

- Reagents: Methyl chloroformate or benzyl chloroformate (Cbz-Cl), triethylamine as base.

- Solvent: Dry dichloromethane (CH₂Cl₂).

- Conditions: Low temperature (0°C) to room temperature, inert atmosphere (N₂).

- Procedure: Pyrrolidine is reacted with benzyl chloroformate in the presence of triethylamine to form benzyl pyrrolidine-1-carboxylate.

- Yield: Approximately 55–88% depending on exact conditions and purification methods.

This step is well-documented in literature, including electrochemical synthesis protocols that emphasize anhydrous conditions and inert atmosphere to prevent side reactions.

Introduction of the Chlorosulfonyl Group

- Precursor: Benzyl 3-hydroxypyrrolidine-1-carboxylate or benzyl 3-(acetylthio)pyrrolidine-1-carboxylate.

- Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂), sometimes chlorine gas.

- Solvent: Dichloromethane or other inert organic solvents.

- Temperature: Typically maintained at low temperatures (0–10°C) to control reactivity and prevent decomposition.

- Method: The hydroxyl or thio-substituted intermediate is reacted with chlorosulfonic acid or chlorinating agents to substitute the hydroxyl/thio group with the chlorosulfonyl group.

- Workup: Organic phase separation, washing with water and brine, drying over sodium sulfate, and solvent evaporation.

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures.

This sulfonylation step is sensitive due to the electrophilic chlorosulfonyl group, requiring anhydrous and inert conditions to avoid hydrolysis and side reactions.

Detailed Reaction Conditions and Yields

Representative Literature Procedures

Electrochemical Synthesis of Protected Pyrrolidine Carboxylate: Pyrrolidine reacted with methyl chloroformate in dry dichloromethane at 0°C under nitrogen, followed by triethylamine addition and stirring overnight, yielding the protected carbamate intermediate in 55% yield after chromatography.

Oxidation and Sulfonylation: Benzyl 3-hydroxypyrrolidine-1-carboxylate can be oxidized to the corresponding ketone using reagents like dipyridinium dichromate or tetrapropylammonium perruthenate, then converted to chlorosulfonyl derivatives via chlorosulfonic acid treatment under anhydrous conditions.

Chlorosulfonylation of Azetidine Analogues: Similar chemistry on azetidine rings involves bubbling chlorine gas through a solution of benzyl 3-(acetylthio)azetidine-1-carboxylate in dichloromethane at 0–10°C, followed by aqueous workup and purification. This method is adaptable for pyrrolidine analogues.

Analytical and Purity Considerations

- NMR Spectroscopy: ¹H NMR confirms the presence of benzyl protons (~5.1 ppm singlet), pyrrolidine ring protons (~2.5–4.0 ppm multiplets), and absence of hydrolysis products.

- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion corresponding to C₁₂H₁₄ClNO₄S.

- Elemental Analysis: Carbon, hydrogen, nitrogen percentages within ±0.3% of theoretical values.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients is standard for purification.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Purification Method | Notes |

|---|---|---|---|---|---|

| Nitrogen Protection | Benzyl chloroformate, triethylamine | 0°C to RT, dry CH₂Cl₂, inert atmosphere | 55–88% | Silica gel chromatography | Protects pyrrolidine N to prevent side reactions |

| Chlorosulfonylation | Chlorosulfonic acid or SO₂Cl₂ | 0–10°C, dry solvent, inert atmosphere | 45–60% (analogous) | Silica gel chromatography | Sensitive to moisture; electrophilic substitution |

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation: Oxidative reactions can modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonyl derivative.

Scientific Research Applications

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems, including their potential as enzyme inhibitors.

Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications at the 3-Position

The 3-position substituent significantly impacts reactivity and applications. Below is a comparative analysis:

Key Observations :

- Reactivity: The chlorosulfonyl derivative exhibits superior electrophilicity compared to hydroxyl or aminomethyl analogs, enabling reactions with amines or alcohols to form sulfonamides/sulfonate esters .

- Stereochemical Influence: Enantiomers like (S)- and (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (similarity score: 0.83) show divergent biological activities, emphasizing the importance of stereochemistry .

- Fluorinated Derivatives : Benzyl 3,3-difluoropyrrolidine-1-carboxylate (95% purity) is favored in drug design for enhanced metabolic stability and lipophilicity .

Pharmaceutical Intermediates

Research Findings and Industrial Relevance

- Hairui Chemical lists this compound (Cat.No . HR172514) as a pharmaceutical intermediate, highlighting its demand in custom synthesis .

- A 2010 study demonstrated that pyrrolidine-3-carboxylic acid derivatives (e.g., compound 14{4,5}) with trifluoromethyl groups achieve >99% purity via LC, underscoring the importance of high-purity intermediates in drug development .

Biological Activity

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biochemistry, primarily due to its unique structural features and reactive functional groups. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄ClNO₄S and a molecular weight of 303.77 g/mol. The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its chlorosulfonyl group, which is highly reactive. This group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The mechanism involves:

- Covalent Bond Formation : The chlorosulfonyl group interacts with nucleophilic residues, such as cysteine or serine, in target proteins.

- Enzyme Inhibition : By modifying these residues, the compound can inhibit enzyme function, affecting various metabolic pathways.

- Protein Modification : The compound's reactivity allows it to probe enzyme mechanisms and study biological pathways, making it valuable for drug discovery .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in critical biological processes. For instance, it has shown promise in inhibiting PARP enzymes, which are vital for DNA repair mechanisms .

- Anticancer Properties : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines, suggesting a potential application in cancer therapy. For example, derivatives have shown IC50 values comparable to established drugs like veliparib .

Study on PARP Inhibition

A study evaluated the inhibition potency of this compound against PARP-1 and PARP-2 enzymes. The results indicated IC50 values around 4 nM for some derivatives, highlighting their potential as anticancer agents. These compounds demonstrated better cytotoxicity compared to reference drugs in various cancer cell lines .

Interaction with Biological Targets

Another investigation focused on the compound's interaction with nucleophilic residues in enzymes. The study revealed that modifications induced by the chlorosulfonyl group could significantly alter enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.

Applications in Research

This compound serves several roles in scientific research:

- Building Block for Synthesis : It is used as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

- Study of Enzyme Mechanisms : The compound aids in understanding enzyme mechanisms through its ability to modify protein functions selectively.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Benzyl pyrrolidine-1-carboxylate | Ester | Lacks chlorination; different reactivity patterns |

| Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | Chlorinated derivative | Unique biological properties due to stereochemistry |

| Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | Sulfonamide | Similar reactivity; potential for varied applications |

Q & A

What are the key structural and spectroscopic identifiers for characterizing Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate?

The compound's molecular formula is C₁₂H₁₄ClNO₄S , with a stereospecific SMILES notation: C1CN(C[C@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 . Its InChIKey (KGTKAEIBOSEJKH-NSHDSACASA-N) and collision cross-section (CCS) values for adducts (e.g., [M+H]+: 165.4 Ų) are critical for mass spectrometry identification . For NMR, focus on the pyrrolidine ring protons (δ 3.0–4.0 ppm), sulfonyl group splitting patterns, and benzyl aromatic protons (δ 7.2–7.4 ppm). X-ray crystallography can resolve stereochemistry, particularly the (3S) configuration .

How can researchers optimize the synthesis of this compound?

Basic: Start with pyrrolidine derivatives (e.g., benzyl pyrrolidine-1-carboxylate) and perform sulfonation using chlorosulfonic acid under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Advanced: Incorporate flow chemistry for precise control of exothermic sulfonation steps. Optimize stoichiometry (1:1.2 molar ratio of pyrrolidine precursor to ClSO₃H) and temperature (−10°C to 0°C) to minimize side reactions. Purify via flash chromatography (gradient elution) or recrystallization (diethyl ether/hexane) .

What analytical strategies resolve contradictions in stability data for chlorosulfonyl-containing compounds?

While claims "no known hazards" for a related benzyl carboxylate, the chlorosulfonyl group’s reactivity necessitates rigorous stability testing:

- Hydrolytic stability: Conduct accelerated degradation studies (pH 1–13 buffers, 40°C) with HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA) .

- Thermal stability: Use DSC/TGA to identify decomposition thresholds (>150°C). Store under inert gas (N₂/Ar) at −20°C .

- Reactivity mapping: Screen for nucleophilic substitution (e.g., with amines or thiols) to assess susceptibility .

How can computational methods predict the reactivity of the chlorosulfonyl group in synthetic applications?

Basic: Use DFT calculations (B3LYP/6-31G*) to model electrophilic sulfur centers. The sulfonyl chloride’s LUMO energy (−1.5 eV) indicates high reactivity toward nucleophiles like amines .

Advanced: Molecular dynamics simulations can predict regioselectivity in multi-step reactions. For example, the chlorosulfonyl group’s steric hindrance may favor substitutions at the pyrrolidine N-position over the benzyl ester .

What methodologies address the lack of biological activity data for this compound?

Basic: Perform in vitro enzyme inhibition assays (e.g., serine proteases) using fluorogenic substrates. Prioritize targets where sulfonamides are known modulators (e.g., carbonic anhydrase) .

Advanced: Use SPR (surface plasmon resonance) to measure binding kinetics to proteins. Pair with molecular docking (AutoDock Vina) to identify potential binding pockets on enzymes like MMP-9 . If activity is observed, conduct SAR studies by modifying the benzyl or pyrrolidine moieties .

How should researchers design experiments to mitigate risks from incomplete toxicity data?

Basic: Follow OECD 423 guidelines for acute oral toxicity testing in rodents (limit dose: 300 mg/kg). Use in vitro cytotoxicity assays (e.g., HepG2 cells, IC₅₀ determination) .

Advanced: Employ metabolomic profiling (LC-HRMS) to identify reactive metabolites. For environmental safety, assess aquatic toxicity via Daphnia magna immobilization tests (OECD 202) .

What advanced techniques validate stereochemical purity during synthesis?

- Chiral HPLC: Use a Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers. Validate with polarimetry ([α]D²⁵ = −45° for (3S) configuration) .

- VCD (Vibrational Circular Dichroism): Compare experimental and computed spectra to confirm absolute configuration .

- X-ray crystallography: Resolve crystal structures to verify the (3S) stereochemistry and assess crystal packing effects on stability .

How can contradictory data on reaction yields be systematically analyzed?

Case Study: If yields vary (65–92%) in Fe-catalyzed radical reactions ( vs. 7):

- DOE (Design of Experiments): Vary catalyst loading (0.5–5 mol%), temperature (40–80°C), and solvent (EtOH vs. THF).

- Mechanistic probes: Use EPR spectroscopy to detect radical intermediates. Low yields may correlate with premature radical termination .

- Scale-up considerations: Optimize mixing efficiency (e.g., ultrasonic agitation) to mitigate mass transfer limitations in larger batches .

What strategies improve regioselectivity in functionalizing the pyrrolidine ring?

- Directing groups: Introduce a temporary Boc group at the 4-position to steer chlorosulfonation to the 3-position. Deprotect with TFA post-reaction .

- Solvent effects: Use polar aprotic solvents (DMF) to stabilize transition states in sulfonation.

- Catalytic control: Employ Pd(0) catalysts for cross-couplings at the N-position, leaving the chlorosulfonyl group intact .

How can researchers leverage structural analogs to infer properties of this compound?

Compare with tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate (CAS 935845-20-8):

- Reactivity: Both compounds undergo nucleophilic substitution, but the benzyl ester may hydrolyze faster than tert-butyl under basic conditions .

- Biological activity : Analogs with pyridinyl substituents () show kinase inhibition; test this compound against similar targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.